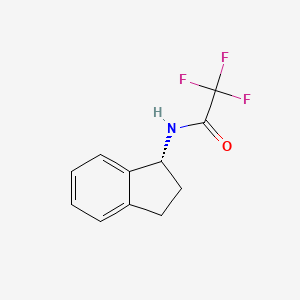
(R)-N-Trifluoroacetyl-1-aminoindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Trifluoroacetyl-1-aminoindan is a chiral compound that features a trifluoroacetyl group attached to the nitrogen atom of 1-aminoindan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Trifluoroacetyl-1-aminoindan typically involves the following steps:
Starting Material: The synthesis begins with 1-aminoindan, which is commercially available or can be synthesized from indanone through reductive amination.
Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This is achieved by reacting 1-aminoindan with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature to avoid racemization and to ensure high yield of the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-Trifluoroacetyl-1-aminoindan can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Trifluoroacetyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indan ring.
Reduction: The corresponding amine, ®-1-aminoindan.
Substitution: Various acylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
®-N-Trifluoroacetyl-1-aminoindan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ®-N-Trifluoroacetyl-1-aminoindan exerts its effects depends on its interaction with molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The indan ring structure may also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Trifluoroacetyl-1-aminoindan: The enantiomer of the compound, which may exhibit different biological activities.
N-Acetyl-1-aminoindan: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
1-Aminoindan: The parent compound without any acyl group, used as a starting material in various syntheses.
Uniqueness
®-N-Trifluoroacetyl-1-aminoindan is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C11H10F3NO |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
YUPHAYFQAVLCRV-SECBINFHSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F |
Kanonische SMILES |
C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















